4,4,5,5-Tetramethyl-2-[4-(trifluoromethoxy)cyclohex-1-en-1-yl]-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-[4-(trifluoromethoxy)cyclohex-1-en-1-yl]-1,3,2-dioxaborolane is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a boron atom within a dioxaborolane ring, and a trifluoromethoxy-substituted cyclohexene moiety. The presence of the boron atom makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-boron bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[4-(trifluoromethoxy)cyclohex-1-en-1-yl]-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with a trifluoromethoxy-substituted cyclohexene derivative. One common method involves the use of pinacolborane as a boron source, which reacts with the cyclohexene derivative in the presence of a palladium catalyst. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-[4-(trifluoromethoxy)cyclohex-1-en-1-yl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The boron atom in the dioxaborolane ring can participate in substitution reactions, particularly with halides and other electrophiles.
Coupling Reactions: This compound is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.
Hydroboration: The compound can undergo hydroboration reactions with alkenes and alkynes, leading to the formation of organoboron intermediates.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as potassium carbonate, are used to deprotonate the boronic acid or ester, making it more reactive.
Major Products
The major products formed from these reactions include various organoboron compounds, which can be further functionalized to create complex organic molecules. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound .
Scientific Research Applications
4,4,5,5-Tetramethyl-2-[4-(trifluoromethoxy)cyclohex-1-en-1-yl]-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron and carbon-carbon bonds.
Medicine: Organoboron compounds are being explored for their potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-[4-(trifluoromethoxy)cyclohex-1-en-1-yl]-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. In coupling reactions, the boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide. In hydroboration reactions, the boron atom adds across the double or triple bond of the alkene or alkyne, forming a new carbon-boron bond .
Comparison with Similar Compounds
Similar Compounds
Pinacolborane: Another boron-containing compound used in similar reactions.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler analog without the trifluoromethoxy group.
Boronic Acids: A broad class of compounds that include boron atoms bonded to hydroxyl groups
Uniqueness
The presence of the trifluoromethoxy group in 4,4,5,5-Tetramethyl-2-[4-(trifluoromethoxy)cyclohex-1-en-1-yl]-1,3,2-dioxaborolane imparts unique electronic properties, making it more reactive in certain chemical reactions. This makes it a valuable reagent in organic synthesis, particularly for creating complex molecules with specific functional groups .
Properties
Molecular Formula |
C13H20BF3O3 |
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Molecular Weight |
292.10 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(trifluoromethoxy)cyclohexen-1-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H20BF3O3/c1-11(2)12(3,4)20-14(19-11)9-5-7-10(8-6-9)18-13(15,16)17/h5,10H,6-8H2,1-4H3 |
InChI Key |
PZXGTQINONARDW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)OC(F)(F)F |
Origin of Product |
United States |
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